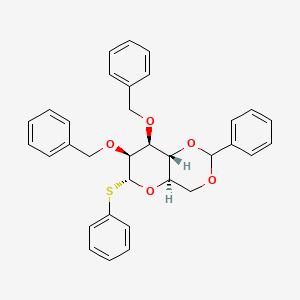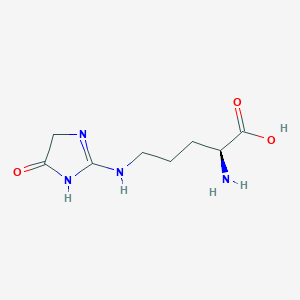
4-Ethylphenol-2,3,5,6-d4,OD
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quantitative Analysis in Wine
4-Ethylphenol-2,3,5,6-d4 (d4-4-ethylphenol) was synthesized and used as an internal standard in an analytical method for determining the concentrations of 4-ethylphenol and 4-ethylguaiacol in red wine. This method employed gas chromatography-mass spectrometry and found varying concentrations of these compounds in different types of wines and barrels, indicating its utility in wine quality analysis (Pollnitz, Pardon, & Sefton, 2000).
Bioengineering in Escherichia Coli
An artificial biosynthetic pathway was constructed in Escherichia coli to produce 4-ethylphenol from simple carbon sources. This pathway involved the genes tal, pad, and vpr, which encode enzymes for the biosynthesis of 4-ethylphenol, demonstrating its potential for industrial applications in the pharmaceutical and food industries (Zhang, Long, & Ding, 2020).
Enzymatic Biotransformations
4-Ethylphenol methylenehydroxylase from Pseudomonas putida was shown to act on a range of 4-alkylphenols. This enzyme catalyzes the dehydrogenation of these compounds to quinone methides, which are then hydrated to alcohols. This process plays a role in the bioconversion of pollutants and may have implications for bioremediation efforts (Hopper & Cottrell, 2003).
Influence on Wine Fermentation
The conversion of p-coumaric acid into 4-ethylphenol in Dekkera bruxellensis was studied under various conditions. Factors such as carbon sources and ethanol concentration influenced the production of 4-ethylphenol, important in understanding and controlling wine fermentation processes (Dias et al., 2003).
Material Chemistry and Coordination Polymers
Group 1 metal 4-ethylphenoxide networks were synthesized using 4-ethylphenol, exploring the effects of alkali-metal cation size on molecular and extended structures. These studies are significant for understanding coordination polymers and developing novel materials (Bertke, Oliver, & Henderson, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-VZNXVBLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenol-2,3,5,6-d4,OD | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)



![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)

![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)






